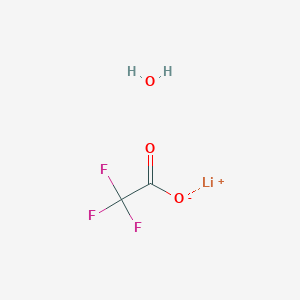

Lithium trifluoroacetate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Lithium trifluoroacetate monohydrate is a lithium salt of trifluoroacetic acid, characterized by the chemical formula . This compound appears as a white crystalline solid and has a molecular weight of approximately 119.96 g/mol. It is soluble in polar solvents, which enhances its utility in various chemical applications. The presence of trifluoroacetate groups imparts unique properties, making it valuable in both organic and inorganic chemistry.

Battery Electrolytes:

- LiTrif demonstrates exceptional stability against oxidation, a crucial factor for lithium-ion batteries. This stability allows for the use of higher voltage cathode materials, potentially leading to batteries with increased energy density [].

- Research suggests that LiTrif-based electrolytes can improve the cycling performance and lifespan of lithium-ion batteries [].

Medicinal Chemistry:

- LiTrif has been explored for its potential therapeutic effects in various diseases. Studies have shown its ability to inhibit enzymes involved in mitochondrial dysfunction, a hallmark of several neurodegenerative diseases like Alzheimer's and Parkinson's [].

- LiTrif's ability to modulate mitochondrial activity is also being investigated in the context of cancer treatment [].

Material Science:

- Researchers are exploring LiTrif's potential use in the synthesis of novel materials with desirable properties. For instance, LiTrif can be used to prepare functionalized metal-organic frameworks (MOFs) with applications in gas storage and separation [].

Organic Synthesis:

Lithium trifluoroacetate monohydrate can be synthesized through several methods:

- Neutralization Reaction: This involves reacting lithium hydroxide or lithium carbonate with trifluoroacetic acid. The reaction produces lithium trifluoroacetate and water.

- Direct Combination: Lithium metal can react with trifluoroacetic anhydride, yielding lithium trifluoroacetate.

- Solvothermal Synthesis: This method utilizes high-pressure and high-temperature conditions to facilitate the reaction between lithium salts and trifluoroacetic acid in a solvent medium.

Lithium trifluoroacetate monohydrate finds applications in various fields:

- Electrolytes for Lithium-Ion Batteries: It serves as a co-solvent that improves the performance of electrolytes at low temperatures .

- Organic Synthesis: The compound is utilized as a reagent in organic synthesis processes, particularly in reactions requiring lithium salts.

- Pharmaceuticals: Due to its unique properties, it may have potential applications in drug formulation and development.

Interaction studies involving lithium trifluoroacetate monohydrate have shown that it interacts effectively with other compounds, particularly in battery applications. For instance, it has been reported to interact with lithium polysulfides through methyl group transfer reactions, which are crucial for enhancing the performance of lithium-sulfur batteries. Further research into its interactions with biological molecules could reveal additional applications.

Several compounds share similarities with lithium trifluoroacetate monohydrate due to their structural characteristics or functional properties. Here are some notable examples:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Lithium acetate | Less fluorinated; used in organic synthesis | |

| Sodium trifluoroacetate | Sodium salt variant; often used as a reagent | |

| Potassium trifluoroacetate | Potassium salt; exhibits similar solubility properties | |

| Lithium difluoroacetate | Contains fewer fluorine atoms; different reactivity |

Lithium trifluoroacetate monohydrate is unique due to its combination of lithium ions with highly electronegative fluorine atoms, which enhances its solubility and reactivity compared to other alkali metal salts. Its specific applications in battery technology further distinguish it from similar compounds.